molecular formula C3H4BrClN2S B11891022 2-Bromothiazol-4-amine hydrochloride CAS No. 1956341-82-4

2-Bromothiazol-4-amine hydrochloride

Katalognummer: B11891022
CAS-Nummer: 1956341-82-4
Molekulargewicht: 215.50 g/mol
InChI-Schlüssel: CJWSYYMUCNUILG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromothiazol-4-amine hydrochloride is a chemical compound with the molecular formula C3H3BrN2S·HCl It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromothiazol-4-amine hydrochloride typically involves the bromination of thiazole derivatives. One common method is the reaction of 2-aminothiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and bromine concentration, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromothiazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminothiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Wissenschaftliche Forschungsanwendungen

2-Bromothiazol-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-Bromothiazol-4-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4-bromothiazole: Similar in structure but without the hydrochloride group.

    2-Amino-5-bromothiazole: Bromine atom is at the 5-position instead of the 4-position.

    4-Bromothiazole: Lacks the amino group at the 2-position.

Uniqueness

2-Bromothiazol-4-amine hydrochloride is unique due to the presence of both the bromine atom and the amino group on the thiazole ring, along with the hydrochloride group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Eigenschaften

CAS-Nummer

1956341-82-4

Molekularformel

C3H4BrClN2S

Molekulargewicht

215.50 g/mol

IUPAC-Name

2-bromo-1,3-thiazol-4-amine;hydrochloride

InChI

InChI=1S/C3H3BrN2S.ClH/c4-3-6-2(5)1-7-3;/h1H,5H2;1H

InChI-Schlüssel

CJWSYYMUCNUILG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C(S1)Br)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.